2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Overview
Description
2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound that features a bromonaphthalene moiety linked to a tetramethylpiperidine group via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Formation of the Naphthoxy Intermediate: 1-bromonaphthalene is reacted with sodium hydroxide to form the sodium salt of 1-bromonaphthalen-2-ol, which is then treated with an appropriate alkylating agent to form the 2-(1-bromonaphthalen-2-yl)oxy intermediate.
Acetamide Formation: The intermediate is then reacted with 2,2,6,6-tetramethylpiperidine and acetic anhydride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the piperidine moiety, to form N-oxides. Reduction reactions can also be performed to modify the functional groups attached to the naphthalene ring.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: N-oxides of the piperidine moiety.
Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its bromonaphthalene moiety makes it a versatile intermediate for further functionalization.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the tetramethylpiperidine group suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the development of novel therapeutic agents.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromonaphthalene moiety could facilitate binding to hydrophobic pockets, while the piperidine group might interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide: can be compared with other bromonaphthalene derivatives and piperidine-containing compounds.
1-bromonaphthalene: A simpler brominated naphthalene used in various organic syntheses.
2,2,6,6-tetramethylpiperidine: A common piperidine derivative used in the synthesis of stable nitroxide radicals.
Uniqueness
The uniqueness of this compound lies in its combination of a bromonaphthalene moiety with a tetramethylpiperidine group, providing a distinct set of chemical properties and potential applications. This combination allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2/c1-20(2)11-15(12-21(3,4)24-20)23-18(25)13-26-17-10-9-14-7-5-6-8-16(14)19(17)22/h5-10,15,24H,11-13H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGGJWNMFSXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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